Ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate is a complex organic compound that belongs to the class of chromene derivatives. The compound features a unique structure that includes a chromen-3-yl moiety, a tetrazole ring, and an ethyl ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound can be synthesized through various chemical methodologies, which typically involve multi-step synthetic routes. These methods leverage established organic synthesis techniques to construct the intricate molecular framework of the compound.
Ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate can be classified as:
The synthesis of ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate typically involves several key steps:
The molecular formula for ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate is .
Property | Data |
---|---|
Molecular Weight | 344.32 g/mol |
IUPAC Name | Ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate |
InChI Key | FPRMFPUVPIIKRC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)CCC(=O)O |
The structure features a chromene backbone with a propanoate group and a tetrazole moiety, which are critical for its biological activity.
Ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate can participate in various chemical reactions:
These reactions typically require specific reagents and conditions, such as reducing agents for reduction or oxidizing agents for oxidation processes.
The mechanism of action for ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors.
The chromen-3-yloxy group and the tetrazole ring can modulate enzyme activity or activate signaling pathways, leading to various biological effects. The specific targets may vary based on the context in which the compound is used.
Research indicates that compounds with similar structures have shown potential in inhibiting certain enzymes or pathways involved in disease processes.
Ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-y]propanoate typically exhibits:
Ethyl 3-[4-methyl-2-oxo-7-(1H-tetrazol-5-yloxy)-2H-chromen]-3-y]propanoate has potential applications in:
This compound's unique structural features make it a valuable candidate for further research into its biological activities and potential therapeutic applications.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4